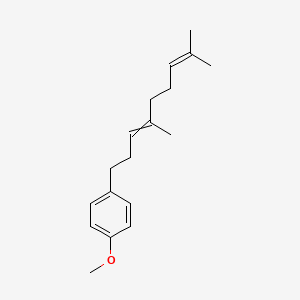
1-(4,8-Dimethylnona-3,7-dien-1-YL)-4-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,8-Dimethylnona-3,7-dien-1-YL)-4-methoxybenzene is an organic compound characterized by its unique structure, which includes a methoxybenzene ring and a dimethylnonadienyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,8-Dimethylnona-3,7-dien-1-YL)-4-methoxybenzene typically involves the reaction of 4-methoxybenzene with a suitable precursor of the dimethylnonadienyl group. One common method is the Friedel-Crafts alkylation, where 4-methoxybenzene reacts with 4,8-dimethylnona-3,7-dien-1-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4,8-Dimethylnona-3,7-dien-1-YL)-4-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert double bonds to single bonds, resulting in a saturated derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, where substituents like nitro groups can be introduced using reagents such as nitric acid and sulfuric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Nitric acid (HNO₃), sulfuric acid (H₂SO₄)
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Saturated derivatives
Substitution: Nitro-substituted derivatives
Scientific Research Applications
1-(4,8-Dimethylnona-3,7-dien-1-YL)-4-methoxybenzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4,8-Dimethylnona-3,7-dien-1-YL)-4-methoxybenzene involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
- 1-(4,8-Dimethylnona-3,7-dien-1-YL)-3-ethoxybenzene
- 3-(4,8-Dimethylnona-3,7-dien-1-YL)-2,2-dimethyloxirane
Comparison: 1-(4,8-Dimethylnona-3,7-dien-1-YL)-4-methoxybenzene is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different physical properties, such as boiling point and solubility, as well as distinct biological effects.
Properties
CAS No. |
38011-83-5 |
|---|---|
Molecular Formula |
C18H26O |
Molecular Weight |
258.4 g/mol |
IUPAC Name |
1-(4,8-dimethylnona-3,7-dienyl)-4-methoxybenzene |
InChI |
InChI=1S/C18H26O/c1-15(2)7-5-8-16(3)9-6-10-17-11-13-18(19-4)14-12-17/h7,9,11-14H,5-6,8,10H2,1-4H3 |
InChI Key |
FTGDFWWKYWYMJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=CCCC1=CC=C(C=C1)OC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















